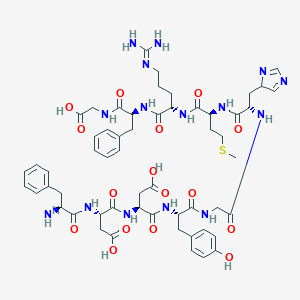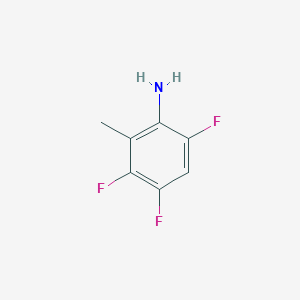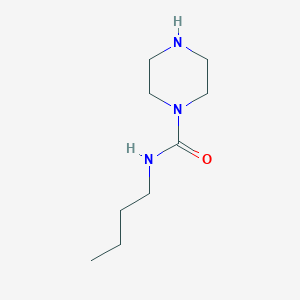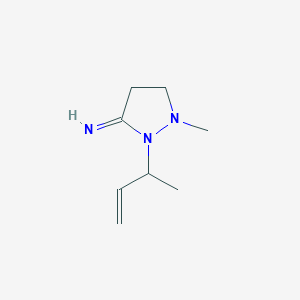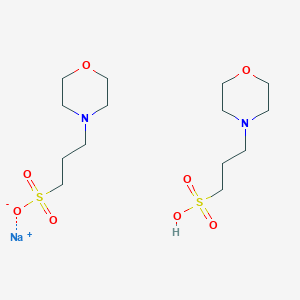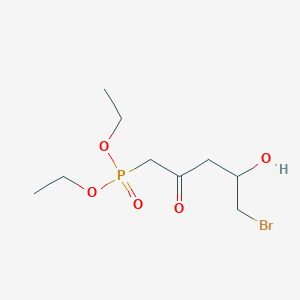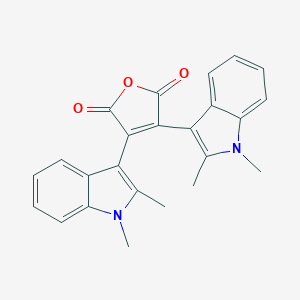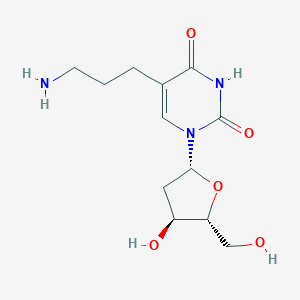
5-Apdu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)-2’-deoxyuridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of 2’-deoxyuridine, where an aminopropyl group is attached to the fifth carbon of the uracil ring. This modification imparts distinct chemical and biological properties to the molecule, making it a valuable tool in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine through a series of chemical reactions. One common method includes the introduction of the aminopropyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Aminopropyl)-2’-deoxyuridine can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminopropyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to yield different amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminopropyl group can yield amine oxides, while substitution reactions can produce a variety of substituted nucleosides with different functional groups.
Aplicaciones Científicas De Investigación
5-(3-Aminopropyl)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies involving DNA-protein interactions and the development of nucleic acid-based probes.
Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminopropyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The aminopropyl group can interact with various molecular targets, including enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine: The parent compound without the aminopropyl modification.
5-Bromo-2’-deoxyuridine: A brominated derivative used in DNA labeling and cancer research.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with applications in cancer therapy.
Uniqueness
5-(3-Aminopropyl)-2’-deoxyuridine is unique due to the presence of the aminopropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with molecular targets and enhances the compound’s utility in various research applications.
Propiedades
Número CAS |
118573-62-9 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
Clave InChI |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
| 118573-62-9 | |
Sinónimos |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


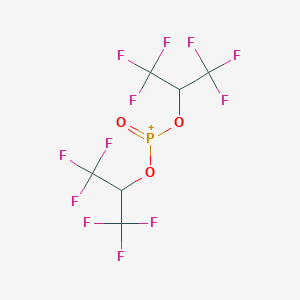
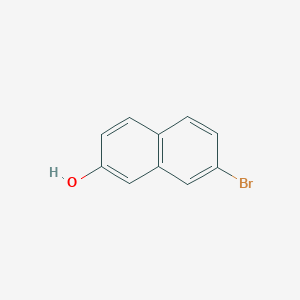
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
